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Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinases, serving as the
donor of the y-phosphate group that is transferred to the substrate. The choice of ATP salt and
its concentration are pivotal for the accuracy and reproducibility of in vitro kinase assays. ATP
disodium trihydrate is a commonly used salt of ATP in these assays due to its high purity,
good solubility in aqueous buffers, and stability.[1][2] This document provides detailed
application notes and protocols for the effective use of ATP disodium trihydrate in various
kinase assay formats.

Properties of ATP Disodium Trihydrate

e Molecular Formula: Ci0H14NsNa2013P3 - 3H20[3]
e Molecular Weight: 605.19 g/mol (trihydrate)[3]

o Purity: Typically >99%]4]

e Solubility: Readily soluble in water.[5]

o Storage: Stable when stored as a dry powder at -20°C. Solutions should be prepared fresh
or aliquoted and stored at -20°C or -80°C to minimize degradation.[6]
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Data Presentation
Table 1: Michaelis-Menten Constants (Km) of ATP for
Various Protein Kinases

The Km of ATP is a critical parameter for designing kinase assays, particularly for inhibitor
screening. Assays are often conducted at an ATP concentration close to the Km value of the
kinase to ensure sensitivity to ATP-competitive inhibitors.

Kinase Km for ATP (pM) Assay Conditions
PKA 7 Near Km ATP concentration.[6]
Assayed at Km ATP
MEK1 10 _
concentration.
Measured in a radiometric
ERK2 50
assay.[7]
Measured in a mobility shift
AKT3 1100
assay.[8]
) Measured in a mobility shift
CDK2/Cyclin A 480
assay.[8]
CK19d (GST-tagged) 6 In vitro kinase assay.
CK10 (6xHis-tagged) 14 In vitro kinase assay.[9]

Table 2: ICso Values of Staurosporine against Various
Kinases at Different ATP Concentrations

The apparent potency (ICso) of an ATP-competitive inhibitor is highly dependent on the ATP
concentration in the assay. Understanding this relationship is crucial for comparing inhibitor
potencies across different studies and for translating in vitro findings to cellular contexts where
ATP concentrations are much higher (1-10 mM).[10] The Cheng-Prusoff equation (ICso = Ki (1
+ [ATP]/Km)) describes this relationship.[10][11]
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ATP Concentration

Kinase Inhibitor ICs0 (NM)
(uM)

PKA Staurosporine 10 7

PKC Staurosporine 10 0.7

PKG Staurosporine 10 8.5

MAP Kinase (ERK1) Staurosporine 10 >1000

CK2 Staurosporine 10 >1000

c-Fgr Staurosporine 10 2.5

Lyn Staurosporine 10 20

CsK Staurosporine 10 >1000

Data compiled from multiple sources.[6][12] Values are indicative and may vary depending on

specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of ATP Disodium Trihydrate
Stock Solution

Accurate preparation of the ATP stock solution is fundamental for reproducible kinase assays.

Materials:

Procedure:

Nuclease-free water

Sterile, nuclease-free microcentrifuge tubes

1 M NaOH or 1 M Tris base for pH adjustment[14]

ATP disodium trihydrate (e.g., Sigma-Aldrich A2383 or equivalent)[13]
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e Weighing: On a calibrated analytical balance, carefully weigh the required amount of ATP
disodium trihydrate powder.

 Dissolving: Dissolve the powder in nuclease-free water to a desired stock concentration
(e.g., 100 mM). It is recommended to do this on ice to minimize potential degradation.[15]

e pH Adjustment: The initial pH of the ATP solution will be acidic (around 3.5).[5] Slowly add
small increments of 1 M NaOH or 1 M Tris base while monitoring the pH with a calibrated pH
meter. Adjust the pH to 7.4-7.5. Avoid over-titrating, as ATP is susceptible to hydrolysis at
alkaline pH.[16]

o Concentration Determination (Optional but Recommended): The actual concentration of the
ATP stock solution can be verified by measuring its absorbance at 259 nm using a
spectrophotometer. The molar extinction coefficient (g) for ATP at pH 7.0 is 15,400 M~icm~2.
[16]

» Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in
sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid
repeated freeze-thaw cycles.[14]

Protocol 2: In Vitro MEK1 Kinase Assay using a
Luminescence-Based Method (ADP-Glo™ Assay
Principle)

This protocol describes a general method for measuring the activity of MEK1 kinase and the
inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the
amount of ADP produced in the kinase reaction.

Materials:

Recombinant active MEK1 enzyme

MEK1 substrate (e.g., inactive ERK2)

ATP disodium trihydrate stock solution (prepared as in Protocol 1)

Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
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Test inhibitor (e.g., a MEKL inhibitor) and vehicle (e.g., DMSO)

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 384-well assay plates

Multichannel pipettes

Plate reader capable of measuring luminescence
Procedure:

o Reagent Preparation:

o Thaw all reagents and keep them on ice.

o Prepare the desired concentrations of MEK1 enzyme, ERK2 substrate, and ATP in kinase
buffer. The final ATP concentration should be at or near the Km for MEK1 (approximately
10 uM).

o Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO
concentration is consistent across all wells and does not exceed 1%.

o Kinase Reaction:

[e]

Add 2.5 pL of the test inhibitor or vehicle to the wells of a 384-well plate.

o

Add 2.5 pL of MEK1 enzyme solution to each well.

[¢]

Initiate the kinase reaction by adding 5 pL of the ERK2 substrate/ATP mixture to each well.
The final reaction volume is 10 pL.

[¢]

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal
time should be determined empirically to ensure the reaction is in the linear range.

o ADP Detection:
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o Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate the plate at room temperature for 40 minutes.

o Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate the plate at room temperature for 30-60 minutes.

» Data Acquisition and Analysis:
o Measure the luminescence signal using a plate reader.

o The luminescent signal is directly proportional to the amount of ADP produced and thus to
the kinase activity.

o For inhibitor studies, calculate the percent inhibition for each inhibitor concentration
relative to the vehicle control.

o Determine the ICso value by fitting the percent inhibition data to a dose-response curve.

Mandatory Visualization
Signaling Pathway Diagram
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Caption: The MAPK/ERK signaling cascade.
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Caption: General workflow for an in vitro kinase inhibition assay.

Discussion and Considerations
Choice of ATP Salt: Disodium vs. Other Salts

While ATP disodium trihydrate is widely used, it is important to consider the potential effects
of the counter-ions on the kinase of interest.

e Sodium lons (Na™*): High concentrations of sodium ions have been reported to inhibit the
activity of some kinases.[17] Therefore, when using ATP disodium salt, it is crucial to
maintain a consistent and ideally low concentration of sodium ions across all assay wells. If a
particular kinase is sensitive to sodium, it may be prudent to consider using a different ATP
salt, such as the potassium or magnesium salt.

e Magnesium lons (Mg?*): Magnesium is an essential cofactor for virtually all kinases, as the
true substrate is typically a Mg?+-ATP complex.[18] When using ATP disodium salt, MgCl-
must be included in the kinase reaction buffer at an optimal concentration, which is often in
slight excess of the ATP concentration. Using an ATP magnesium salt can simplify buffer
preparation, but it may offer less flexibility in optimizing the free Mg2* concentration.

ATP Concentration and Inhibitor Potency

As illustrated in Table 2, the ATP concentration is a critical determinant of the apparent ICso
value for ATP-competitive inhibitors.

e Screening at Km ATP: For primary screening and to rank the intrinsic potency of inhibitors
against different kinases, performing assays at the Km concentration of ATP for each kinase
is recommended.[10]

o Physiological ATP Concentrations: To better predict the efficacy of an inhibitor in a cellular
environment, it is beneficial to perform secondary assays at physiological ATP
concentrations (1-10 mM).[7] An inhibitor that appears potent at a low ATP concentration
may be significantly less effective at the high ATP concentrations found in cells.

Conclusion
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ATP disodium trihydrate is a reliable and convenient source of ATP for a wide range of in vitro
kinase assays. By understanding its properties and carefully considering the experimental
conditions, particularly the final concentrations of ATP and counter-ions, researchers can
generate accurate and reproducible data for kinase activity measurements and inhibitor
profiling. The protocols and data presented in these application notes provide a solid
foundation for the successful implementation of ATP disodium trihydrate in kinase assay
workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.researchgate.net/post/What-is-best-NaOH-or-Tris-for-adjusting-the-PH-of-ATP-solution-from-35-to-7-for-enzyme-activity-assay
https://www.researchgate.net/post/Can-someone-please-answer-some-questions-about-preparing-and-handling-ATP-for-cell-culture-work
https://ocw.mit.edu/courses/5-36-biochemistry-laboratory-spring-2009/ef669c026469d4aab14931cfbb39fa12_ses12.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74d10567dfee735ec52c7/original/how-a-second-mg2-ion-affects-the-phosphoryl-transfer-mechanism-in-a-protein-kinase-a-computational-study.pdf
https://www.researchgate.net/publication/233458415_Role_of_Mg2_ions_in_protein_kinase_phosphorylation_Insights_from_molecular_dynamics_simulations_of_ATP-kinase_complexes
https://www.protocols.io/view/in-vitro-kinase-assay-cwc3xayn.pdf
https://www.benchchem.com/product/b2816289#using-atp-disodium-trihydrate-in-kinase-assay-protocols
https://www.benchchem.com/product/b2816289#using-atp-disodium-trihydrate-in-kinase-assay-protocols
https://www.benchchem.com/product/b2816289#using-atp-disodium-trihydrate-in-kinase-assay-protocols
https://www.benchchem.com/product/b2816289#using-atp-disodium-trihydrate-in-kinase-assay-protocols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2816289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2816289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

